An In-depth Technical Guide to 3-Bromoazetidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Bromoazetidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug discovery. Its unique conformational properties, imparted by significant ring strain, allow it to serve as a versatile bioisostere for various functional groups, influencing the physicochemical and pharmacological profiles of drug candidates.[1][2] The incorporation of an azetidine ring can enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity, all desirable attributes in the optimization of lead compounds. 3-Bromoazetidine hydrochloride, a key functionalized building block, offers a strategic entry point for the introduction of the azetidine moiety and further molecular elaboration, making it a valuable tool for medicinal chemists. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-Bromoazetidine hydrochloride.
Core Chemical and Physical Properties
3-Bromoazetidine hydrochloride is a small ring heterocyclic salt that is primarily utilized in pharmaceutical synthesis and as a fine chemical intermediate.[] It is commercially available, typically with a purity of 95% or higher.[][4]
| Property | Value | Source |
| CAS Number | 53913-82-9 | [4][5] |
| Molecular Formula | C₃H₆BrN·HCl | [] |
| Molecular Weight | 172.45 g/mol | [][5] |
| IUPAC Name | 3-bromoazetidine;hydrochloride | [5] |
| Appearance | Solid | [4] |
| Purity | ≥ 95% | [] |
Note: Experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.
Structural Analysis and Spectroscopic Characterization
The structure of 3-bromoazetidine is characterized by a strained four-membered ring. This inherent ring strain, a consequence of bond angle compression from the ideal sp³ hybridization, is a defining feature of its reactivity.[6] The presence of the electronegative bromine atom at the 3-position and the protonated nitrogen in the hydrochloride salt form significantly influences the electron distribution and conformational preference of the ring.
Structural Diagram
Caption: 2D Structure of 3-Bromoazetidine Hydrochloride
Spectroscopic Data (Predicted and Representative)
A comprehensive spectroscopic characterization is essential for the unambiguous identification and quality control of 3-Bromoazetidine hydrochloride. While a dedicated, publicly available full dataset is scarce, the following represents expected spectral characteristics based on known data for similar structures and spectroscopic principles.
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene (CH₂) and methine (CHBr) protons of the azetidine ring, typically in the range of 3.5-5.0 ppm. The N-H protons will likely appear as a broad singlet at a downfield chemical shift, the position of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would feature three distinct signals for the azetidine ring carbons. The carbon bearing the bromine atom (C-Br) would be shifted to a higher frequency compared to the other two carbons. Approximate chemical shift ranges can be found in various NMR databases.[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the secondary ammonium salt, typically appearing as a broad band in the region of 2400-3200 cm⁻¹. C-H stretching and bending vibrations, as well as the C-N and C-Br stretching frequencies, will also be present.
-
Mass Spectrometry: The mass spectrum of the free base (3-bromoazetidine) would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ would be observed, along with fragmentation patterns typical of azetidine derivatives.
Synthesis of 3-Bromoazetidine Hydrochloride: A Practical Approach
The synthesis of 3-Bromoazetidine hydrochloride can be approached through several routes, often starting from more readily available precursors like 3-hydroxyazetidine. A common strategy involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a bromide source. The final step involves the formation of the hydrochloride salt.
Exemplary Synthetic Protocol: Bromination of N-protected 3-Hydroxyazetidine followed by Deprotection and Salt Formation
A robust and widely applicable method involves the use of an N-protected 3-hydroxyazetidine derivative, such as the N-Boc or N-benzyl protected form. The protecting group strategy prevents unwanted side reactions at the nitrogen atom during the bromination step.
Step 1: Bromination of N-Boc-3-hydroxyazetidine
The conversion of the hydroxyl group to a bromide can be achieved using various brominating agents. A common and effective method utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Caption: Bromination of N-Boc-3-hydroxyazetidine.
Experimental Protocol:
-
To a solution of N-Boc-3-hydroxyazetidine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add carbon tetrabromide in one portion.
-
Slowly add triphenylphosphine portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-bromoazetidine.[9]
Causality Behind Experimental Choices:
-
N-Boc protecting group: The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the reaction conditions and its ease of removal under acidic conditions.
-
PPh₃/CBr₄: This reagent system (Appel reaction) is a mild and efficient method for converting alcohols to alkyl bromides, generally proceeding with inversion of stereochemistry.
-
Anhydrous conditions and inert atmosphere: These precautions are necessary to prevent the reaction of triphenylphosphine with water and oxygen.
Step 2: Deprotection and Hydrochloride Salt Formation
The Boc protecting group is readily cleaved under acidic conditions. Treatment of N-Boc-3-bromoazetidine with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether or dioxane, simultaneously removes the Boc group and forms the desired hydrochloride salt.
Caption: General scheme for nucleophilic substitution.
This reactivity makes 3-Bromoazetidine hydrochloride a valuable reagent in the synthesis of various classes of therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Application in the Synthesis of Kinase Inhibitors
The azetidine ring is frequently incorporated into the structure of kinase inhibitors to modulate their selectivity and pharmacokinetic properties. 3-Bromoazetidine hydrochloride provides a direct route to introduce this scaffold. For instance, it can be used to alkylate a nucleophilic handle on a core scaffold common in kinase inhibitor design. [10][11][12]
Safety and Handling
3-Bromoazetidine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. [2] GHS Hazard Statements:
-
H302: Harmful if swallowed. [2]* H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. [2] Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [2]* P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [2]* P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [2]* P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [13] Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Conclusion
3-Bromoazetidine hydrochloride is a valuable and versatile building block for medicinal chemists engaged in drug discovery and development. Its unique structural features and predictable reactivity allow for the strategic incorporation of the azetidine scaffold into a wide range of molecules. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the importance of key intermediates like 3-Bromoazetidine hydrochloride is set to increase.
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